Ethyl 2-ethoxy-2-iminoacetate
Overview
Description
Ethyl 2-ethoxy-2-iminoacetate is an organic compound with the molecular formula C6H11NO3. It is also known by several other names, including (1-Ethoxyformimidoyl)formic acid ethyl ester and Ethyl ethoxyiminoacetate . This compound is primarily used as an intermediate in organic synthesis and has various applications in chemical research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-ethoxy-2-iminoacetate can be synthesized through the reaction of ethyl cyanoformate with ethanol in the presence of a base. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may involve continuous flow reactors and advanced purification techniques to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-ethoxy-2-iminoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imino group to an amino group.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Oxo derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-ethoxy-2-iminoacetate has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of ethyl 2-ethoxy-2-iminoacetate involves its interaction with various molecular targets. The imino group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert specific effects .
Comparison with Similar Compounds
- Ethyl 2-methyl-2,3-butadienoate
- Ethyl 6-methylpyridine-2-carboxylate
- Methyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate
Comparison: Ethyl 2-ethoxy-2-iminoacetate is unique due to its imino group, which imparts distinct reactivity and interaction profiles compared to similar compounds. While other compounds may have different functional groups, the presence of the imino group in this compound allows for specific reactions and applications that are not possible with other compounds .
Properties
IUPAC Name |
ethyl 2-ethoxy-2-iminoacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c1-3-9-5(7)6(8)10-4-2/h7H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSHWMBCJDOGPTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=N)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70448293 | |
Record name | Ethyl 2-ethoxy-2-iminoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70448293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
816-27-3 | |
Record name | Ethyl 2-ethoxy-2-iminoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70448293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 2-ethoxy-2-iminoacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Ethyl 2-ethoxy-2-iminoacetate in the synthesis of 5-substituted 1H-1,2,4-triazole-3-carboxylates?
A: this compound serves as a starting material for the synthesis of N-acylamidrazones, key intermediates in the production of 5-substituted 1H-1,2,4-triazole-3-carboxylates. [] It reacts with carboxylic acid hydrazides to form these N-acylamidrazones, which are subsequently cyclized to yield the desired triazole derivatives. []
Q2: Is there an alternative route to synthesize the N-acylamidrazones required for this reaction?
A: Yes, the research indicates that N-acylamidrazones can also be obtained through the reaction of ethyl thiooxamate with carboxylic acid hydrazides. [, ] This alternative pathway offers flexibility in the synthesis and may be advantageous depending on the specific reaction conditions and availability of starting materials.
Q3: What are the advantages of using this compound in this synthetic route?
A: While the research doesn't explicitly compare the efficiency of both routes, it highlights the overall efficiency of the synthetic pathway utilizing this compound. [] Further research focusing on comparative studies would be beneficial to definitively assess the advantages of each method in terms of yield, cost-effectiveness, and reaction conditions.
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